molecular formula C10H15NO4S B8266483 3-Boc-1-(methylsulfonyl)pyrrole

3-Boc-1-(methylsulfonyl)pyrrole

Cat. No.: B8266483
M. Wt: 245.30 g/mol
InChI Key: IKAOLMLBRLGTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Boc-1-(methylsulfonyl)pyrrole is a substituted pyrrole derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) protective group at the 3-position and a methylsulfonyl group at the 1-position of the pyrrole ring. The Boc group is a sterically bulky, electron-donating moiety commonly used to protect amines during synthetic processes, while the methylsulfonyl group is a strong electron-withdrawing substituent that enhances electrophilic reactivity.

Properties

IUPAC Name

tert-butyl 1-methylsulfonylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-10(2,3)15-9(12)8-5-6-11(7-8)16(4,13)14/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAOLMLBRLGTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[3+2] Cycloaddition for Pyrrole Core Formation

The Van Leusen reaction, employing TosMIC (toluenesulfonylmethyl isocyanide) and electron-deficient olefins, offers a robust pathway to 3,4-disubstituted pyrroles. Adapting this method for 3-Boc-1-(methylsulfonyl)pyrrole involves:

  • Synthesis of Boc-Substituted Acrylate Esters :

    • A Boc-protected α,β-unsaturated ester (e.g., methyl 3-(Boc-amino)acrylate) is prepared via Wadsworth-Emmons olefination of a Boc-aldehyde precursor.

    • Example: Reaction of Boc-protected aldehyde 19 with methyl diethylphosphonoacetate yields methyl 3-(Boc)acrylate 20 .

  • Cycloaddition with TosMIC :

    • Treatment of 20 with TosMIC under basic conditions (e.g., KOH/MeOH) forms 3-Boc-4-carbomethoxypyrrole 21 through a [3+2] cycloaddition mechanism.

    • Key conditions: −30°C to reflux, 10–18 hours, yields 70–90%.

  • Decarboxylation :

    • Hydrolysis of 21 with aqueous KOH followed by thermal decarboxylation (e.g., in 2-ethanolamine) removes the 4-carboxy group, yielding 3-Boc-pyrrole 22 .

  • N-Sulfonylation :

    • Reaction of 22 with methylsulfonyl chloride in the presence of a base (e.g., Et₃N) introduces the methylsulfonyl group at nitrogen, completing the synthesis.

Critical Analysis :

  • The Boc group’s steric bulk may hinder cycloaddition efficiency, necessitating optimized stoichiometry.

  • Decarboxylation conditions (e.g., temperature, solvent) must avoid Boc group cleavage.

Barton-Zard Reaction with Functionalized Nitroalkenes

Cyclization Strategy for 3-Boc Substituents

The Barton-Zard reaction constructs pyrroles from nitroalkenes and isocyanides, favoring 3-substitution:

  • Synthesis of Boc-Substituted Nitroalkenes :

    • Henry reaction of Boc-protected aldehydes with nitromethane yields nitroalkenes (e.g., Boc-CH₂-CH=NO₂).

  • Cyclization with TosMIC :

    • Reaction of the nitroalkene with TosMIC in THF at 0°C forms 3-Boc-pyrrole directly.

  • N-Sulfonylation :

    • As in Method 2, sulfonylation completes the synthesis.

Advantages :

  • Avoids decarboxylation steps.

  • High regioselectivity for 3-substitution.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)RegioselectivityScalability
Van LeusenCycloaddition, Decarboxylation60–75High (3,4)Moderate
Directed LithiationLithiation, Boc Introduction50–70ModerateLow
Barton-ZardNitroalkene Cyclization65–80High (3)High
  • Van Leusen : Best for scalability but requires multi-step functionalization.

  • Barton-Zard : Most efficient for 3-substitution but demands specialized nitroalkene synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Boc-1-(methylsulfonyl)pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Free amine.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

3-Boc-1-(methylsulfonyl)pyrrole has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, such as pharmaceuticals and agrochemicals.

    Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.

    Biological Research: It can be used as a probe to study biological processes involving pyrrole-containing compounds.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Boc-1-(methylsulfonyl)pyrrole depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The Boc group serves as a protecting group that can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets. The methylsulfonyl group can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Electronic Effects

The electronic and steric profiles of pyrrole derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 3-Boc-1-(methylsulfonyl)pyrrole with key analogs:

Table 1: Substituent Effects on Pyrrole Derivatives
Compound Substituents Electronic Effects Steric Effects
3-Boc-1-(methylsulfonyl)pyrrole 1: Methylsulfonyl; 3: Boc Electron-withdrawing (sulfonyl) + Electron-donating (Boc) High steric bulk at 3-position
1-Boc-3-(methylsulfonyl)pyrrole 1: Boc; 3: Methylsulfonyl Electron-donating (Boc) + Electron-withdrawing (sulfonyl) Moderate steric hindrance
1-(Methylsulfonyl)pyrrole 1: Methylsulfonyl Strong electron-withdrawing Minimal steric hindrance
2-Formylpyrrole [] 2: Formyl Electron-withdrawing (formyl) Moderate steric hindrance
Key Observations:

Reactivity in Nucleophilic Substitution :

  • The methylsulfonyl group at the 1-position in 3-Boc-1-(methylsulfonyl)pyrrole enhances electrophilicity, making the adjacent positions susceptible to nucleophilic attack. This aligns with studies showing that sulfonyl groups in ortho positions (relative to reactive sites) increase reactivity due to electronic effects .
  • In contrast, 1-Boc-3-(methylsulfonyl)pyrrole may exhibit reduced nucleophilic reactivity at the 1-position due to the Boc group’s steric protection.

Hydrogen Bonding and Catalytic Potential: Calixpyrroles rely on pyrrole NH units for anion binding . However, the methylsulfonyl group in 3-Boc-1-(methylsulfonyl)pyrrole replaces the NH proton, eliminating hydrogen-bonding capability. This distinguishes it from unsubstituted calix[4]pyrrole (1), which acts as an anion receptor .

Conductivity in Polymer Applications :

  • Pyrrole derivatives with electron-withdrawing groups (e.g., 2-formylpyrrole) form conductive copolymers (10⁻⁴–10⁻³ S/cm) due to extended conjugation . The methylsulfonyl group in 3-Boc-1-(methylsulfonyl)pyrrole may similarly stabilize conjugated systems, but the Boc group’s steric bulk could hinder polymerization, reducing conductivity compared to 2-formylpyrrole .

Solubility and Practical Utility

  • Solubility: The Boc group improves solubility in non-polar solvents (e.g., dichloromethane), whereas methylsulfonyl enhances polarity. This balance makes 3-Boc-1-(methylsulfonyl)pyrrole versatile in diverse reaction media compared to purely polar (e.g., 1-(methylsulfonyl)pyrrole) or non-polar analogs.

Biological Activity

3-Boc-1-(methylsulfonyl)pyrrole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound 3-Boc-1-(methylsulfonyl)pyrrole features a pyrrole ring with a tert-butyloxycarbonyl (Boc) protecting group and a methylsulfonyl functional group. Its molecular formula is C9H13N2O4SC_9H_{13}N_2O_4S, and it has a molecular weight of approximately 233.27 g/mol.

PropertyValue
Molecular FormulaC₉H₁₃N₂O₄S
Molecular Weight233.27 g/mol
SMILESCC(=O)N1C=CC=C(C1)S(=O)(=O)C
InChI KeyYERNVCHGEMXKEN-UHFFFAOYSA-N

The biological activity of 3-Boc-1-(methylsulfonyl)pyrrole is believed to stem from its interaction with various biological targets, including enzymes and receptors. The methylsulfonyl group may enhance the compound's solubility and bioavailability, while the pyrrole ring can participate in π-π stacking interactions with biomolecules.

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit antimicrobial properties. A study demonstrated that modifications on the pyrrole ring can lead to increased efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the methylsulfonyl group in 3-Boc-1-(methylsulfonyl)pyrrole may contribute to this antimicrobial activity.

Anticancer Activity

Pyrrole derivatives have been explored for their anticancer potential. In vitro studies have shown that certain pyrrole compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The specific effects of 3-Boc-1-(methylsulfonyl)pyrrole on cancer cells remain to be fully elucidated but suggest a promising avenue for further research.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyrrole derivatives, including 3-Boc-1-(methylsulfonyl)pyrrole. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Case Study on Anticancer Properties : In a preclinical model assessing the effects of pyrrole derivatives on tumor growth, 3-Boc-1-(methylsulfonyl)pyrrole was administered to mice bearing xenograft tumors. The compound showed a dose-dependent reduction in tumor size, alongside increased levels of apoptotic markers such as cleaved PARP and caspase-3 .

Research Findings

Recent studies have highlighted several key findings regarding the biological activities of 3-Boc-1-(methylsulfonyl)pyrrole:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Research indicates that pyrrole derivatives can inhibit DHODH, an enzyme critical for pyrimidine biosynthesis in certain pathogens like Plasmodium falciparum. This inhibition could lead to potential applications in malaria treatment .
  • Modulation of Cellular Pathways : The compound has been shown to modulate pathways related to inflammation and apoptosis, suggesting its utility in treating inflammatory diseases or cancers .

Q & A

Q. What are the optimal synthetic routes for 3-Boc-1-(methylsulfonyl)pyrrole, considering protecting group strategies and sulfonation efficiency?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrole core. First, introduce the Boc group at the 3-position using tert-butoxycarbonyl anhydride under basic conditions (e.g., DMAP catalysis). Subsequent sulfonation at the 1-position can be achieved via reaction with methanesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base. Critical parameters include temperature control (0–5°C for sulfonation to avoid side reactions) and inert atmosphere to prevent hydrolysis. Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 3-Boc-1-(methylsulfonyl)pyrrole?

  • Methodological Answer :
  • X-ray crystallography : Resolves bond angles, dihedral angles, and stereoelectronic effects. Use SHELXTL for structure refinement, with data collected at 293 K to minimize thermal motion artifacts .
  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃/DMSO-d₆ reveal electronic environments of substituents. Key diagnostic signals include downfield shifts for the methylsulfonyl group (δ ~3.0 ppm for ¹H, δ ~40 ppm for ¹³C) and Boc carbonyl (δ ~150 ppm) .
  • Elemental analysis : Validate stoichiometry (C, H, N) using a Perkin-Elmer analyzer, ensuring deviations <0.4% .

Q. How does the Boc group affect the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Test stability by exposing the compound to trifluoroacetic acid (TFA)/dichloromethane (1:1) for 30 minutes, monitoring deprotection via TLC. Under basic conditions (e.g., 5% NaOH), the methylsulfonyl group remains intact, but prolonged exposure may hydrolyze the pyrrole ring. Use pH-controlled experiments (pH 2–12) with HPLC monitoring to quantify degradation products .

Advanced Research Questions

Q. How do electronic effects of the Boc and methylsulfonyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing methylsulfonyl group activates the pyrrole ring toward electrophilic substitution at the 2- and 5-positions, while the Boc group sterically shields the 3-position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in degassed THF/water (3:1) at 80°C. Computational DFT studies (e.g., Gaussian 16) can map frontier molecular orbitals to predict regioselectivity .

Q. What computational methods are suitable for modeling the quantum mechanical behavior of 3-Boc-1-(methylsulfonyl)pyrrole on metal surfaces?

  • Methodological Answer : Density Functional Theory (DFT) with van der Waals corrections (e.g., DFT-D3) models adsorption energies and charge transfer on Au(111) or Ag(100) surfaces. Include solvent effects (e.g., implicit PCM model for DMSO) and compare with Scanning Tunneling Microscopy (STM) data. Quantum tunneling effects, observed in pyrrole derivatives, require path-integral molecular dynamics simulations .

Q. How can researchers resolve contradictions in reported reaction yields when using different palladium catalysts for functionalization?

  • Methodological Answer : Systematically vary catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., XPhos vs. SPhos) in controlled kinetic studies. Use Arrhenius plots to compare activation energies and identify rate-limiting steps. Synchrotron XAS (X-ray Absorption Spectroscopy) can probe catalyst oxidation states during reaction progression .

Q. What strategies mitigate competing side reactions during deprotection of the Boc group in complex pyrrole derivatives?

  • Methodological Answer : Use mild acid conditions (e.g., 10% citric acid in THF) instead of TFA to minimize ring-opening. Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹). For acid-sensitive substrates, employ photolabile protecting groups (e.g., NVOC) activated at 365 nm .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze substituent effects on the compound’s excited-state intramolecular proton transfer (ESIPT)?

  • Methodological Answer : Synthesize analogs with varying electron-donating/withdrawing groups (e.g., -OMe, -NO₂) at the 4-position. Use time-resolved fluorescence spectroscopy (nanosecond resolution) and TD-DFT calculations (CAM-B3LYP/6-311+G(d,p)) to correlate substituent effects with ESIPT kinetics. Solvatochromic shifts in ethanol vs. cyclohexane provide insights into solvent-proton coupling .

Q. What statistical frameworks are recommended for validating reproducibility in multi-step syntheses of 3-Boc-1-(methylsulfonyl)pyrrole derivatives?

  • Methodological Answer : Apply Design of Experiments (DoE) with factorial designs to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Use ANOVA to assess significance of variables. For inter-lab reproducibility, follow QbD (Quality by Design) principles with predefined Critical Quality Attributes (CQAs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.